molecular formula C14H15NO B11890897 4-(2-Methylquinolin-7-yl)butan-2-one

4-(2-Methylquinolin-7-yl)butan-2-one

Cat. No.: B11890897
M. Wt: 213.27 g/mol
InChI Key: CTYMUWVGSBYUTB-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-7-yl)butan-2-one is a quinoline-derived ketone with a molecular formula of C₁₄H₁₅NO. Its structure comprises a 2-methylquinoline moiety linked to a butan-2-one group at the 7-position of the quinoline ring. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic nature, which confers unique electronic and steric properties .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(2-methylquinolin-7-yl)butan-2-one

InChI

InChI=1S/C14H15NO/c1-10-3-7-13-8-6-12(5-4-11(2)16)9-14(13)15-10/h3,6-9H,4-5H2,1-2H3

InChI Key

CTYMUWVGSBYUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-7-yl)butan-2-one typically involves the reaction of 2-methylquinoline with butanone under specific conditions. One common method includes the use of methyl iodide in an ethanol solution in the presence of sodium ethylate . The reaction proceeds with the formation of benzene ring-substituted 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylquinolin-7-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

4-(2-Methylquinolin-7-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylquinolin-7-yl)butan-2-one involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to their biological effects. The specific pathways and targets depend on the derivative and its modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s quinoline core distinguishes it from simpler aromatic ketones. Key structural analogs include:

Compound Name Molecular Formula Functional Groups Key Structural Differences
4-(2-Methylquinolin-7-yl)butan-2-one C₁₄H₁₅NO Quinoline, butan-2-one Heterocyclic quinoline ring with 2-methyl substitution
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ Phenol, butan-2-one Hydroxyphenyl group instead of quinoline
4-Phenyl-2-butanone C₁₀H₁₂O Phenyl, butan-2-one Simpler phenyl substituent
4-(4-Methylphenyl)butan-2-one C₁₁H₁₄O Methylphenyl, butan-2-one Methylphenyl group vs. quinoline

This enhances interactions in biological systems or materials applications but may reduce solubility in polar solvents compared to hydroxylated derivatives like raspberry ketone .

Physicochemical Properties

  • Molecular Weight and Polarity: The quinoline derivative (MW: 213.28 g/mol) is heavier and less polar than 4-(4-hydroxyphenyl)butan-2-one (MW: 164.20 g/mol), impacting its chromatographic behavior and bioavailability.
  • Solubility: Raspberry ketone’s phenolic group improves water solubility, whereas the hydrophobic quinoline ring in this compound likely favors organic solvents like ethyl acetate (used in analogous quinoline crystallizations ).
  • Stability: The electron-deficient quinoline ring may increase susceptibility to nucleophilic attack compared to phenyl ketones, which are more chemically inert .

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